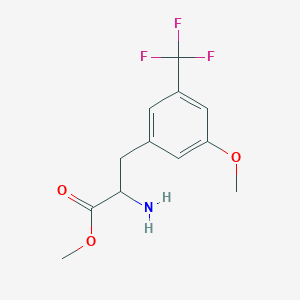

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate

Description

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with an amino group at the C2 position and a substituted phenyl ring at C3. The phenyl ring is modified with a methoxy (-OCH₃) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. These substituents confer unique electronic and steric properties: the methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a polarized aromatic system. This compound is of interest in medicinal chemistry, particularly as a precursor for bioactive molecules or as a structural analog in drug discovery .

Properties

Molecular Formula |

C12H14F3NO3 |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

methyl 2-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C12H14F3NO3/c1-18-9-4-7(5-10(16)11(17)19-2)3-8(6-9)12(13,14)15/h3-4,6,10H,5,16H2,1-2H3 |

InChI Key |

QPUMJPKMXRFKJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The trifluoromethylation process is also crucial, which can be achieved through radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki-Miyaura coupling, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate exhibit antidepressant-like effects in animal models. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. For instance, studies have shown that modifications in the trifluoromethyl group can enhance the binding affinity to serotonin receptors, thus potentially leading to improved antidepressant efficacy .

1.2 Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokine production, which is pivotal in various inflammatory diseases. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making these compounds promising candidates for developing new anti-inflammatory drugs .

1.3 Anticancer Research

this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. The presence of the trifluoromethyl group is believed to contribute to its potency by increasing lipophilicity and cellular uptake .

Material Science Applications

2.1 Development of Functional Polymers

This compound can serve as a building block for synthesizing functional polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the strong electronegative influence of the trifluoromethyl group. Research has focused on creating polymeric materials that exhibit self-healing properties by embedding such amino acid derivatives within their structure .

Synthetic Intermediate

3.1 Versatile Synthesis Pathways

this compound is utilized as an intermediate in synthesizing various complex organic molecules. Its ability to undergo diverse chemical reactions, including nucleophilic substitutions and coupling reactions, makes it valuable in organic synthesis. For example, it can be transformed into more complex structures through reactions with electrophiles or by forming peptide bonds with other amino acids .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can activate substrates and stabilize transition states through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate and related compounds:

*Calculated based on similar structures.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (CF₃ vs. NO₂ vs. Br): The trifluoromethyl group in the target compound enhances metabolic stability compared to nitro (NO₂) or bromo (Br) substituents . For example, nitro groups (as in ) are prone to reduction, forming amines under mild conditions, while CF₃ is inert under similar conditions . Bromine, though lipophilic, may introduce toxicity risks .

- Positional Isomerism:

The 3-methoxy-5-CF₃ arrangement in the target compound creates a meta-substitution pattern distinct from ortho-substituted analogs (e.g., 2-methoxy in ). This spatial arrangement may influence receptor binding or solubility .

Backbone Modifications: Ester vs. Acid vs. Heterocycles

- Ester vs. Carboxylic Acid:

The methyl ester in the target compound improves cell permeability compared to the carboxylic acid derivative (e.g., 3-Methoxy-5-CF₃ cinnamic acid) . However, the acid form may exhibit stronger hydrogen-bonding interactions in enzymatic targets. - Heterocyclic Additions: The isoxazole-containing compound () demonstrates how heterocycles can enhance target affinity but increase synthetic complexity .

Biological Activity

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate, a compound characterized by its unique trifluoromethyl and methoxy substitutions, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 249.23 g/mol

- CAS Number : 1270552-12-9

The compound features a central propanoate moiety with an amino group and a methoxy-substituted phenyl ring that carries a trifluoromethyl group, enhancing its lipophilicity and potential bioactivity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies indicate that derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions often display enhanced activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

- Antidiabetic Effects : Research on related compounds suggests potential for antidiabetic activity, possibly through modulation of glucose metabolism or insulin sensitivity.

- Antioxidant Activity : The presence of methoxy and trifluoromethyl groups may contribute to antioxidant properties, reducing oxidative stress in cellular models.

Anticancer Activity

A study evaluating the antiproliferative effects of various derivatives showed that compounds structurally related to this compound demonstrated IC values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines. Notably, one derivative exhibited an IC of 5.10 ± 0.40 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 6.19 ± 0.50 | |

| Compound B | MCF-7 | 5.10 ± 0.40 | |

| Doxorubicin | MCF-7 | 7.26 ± 0.30 |

Antidiabetic Activity

In vitro studies on similar compounds have indicated potential mechanisms for antidiabetic effects, such as enhancing glucose uptake in muscle cells and inhibiting α-glucosidase activity, which could lead to reduced postprandial blood glucose levels .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated using DPPH assays, where it exhibited significant free radical scavenging activity comparable to known antioxidants .

Mechanistic Insights

The biological activities of this compound can be attributed to:

- Structural Modifications : The trifluoromethyl group enhances metabolic stability and bioavailability.

- Receptor Interaction : Potential interactions with various biological receptors involved in cancer proliferation and metabolic regulation.

- Cell Signaling Pathways : Induction of apoptosis in cancer cells via caspase pathways has been observed in related studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.